molecular formula C7H8F3NO4S B13852659 4,5-Dihydro-2-methyl-4-thiazolecarboxylic Acid Trifluoroacetic Acid Salt

4,5-Dihydro-2-methyl-4-thiazolecarboxylic Acid Trifluoroacetic Acid Salt

Cat. No.: B13852659
M. Wt: 259.21 g/mol
InChI Key: WFMOKINSLHRZOM-UHFFFAOYSA-N
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Description

2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt is a heterocyclic compound that contains a thiazoline ring. This compound is known for its unique chemical properties and is used in various scientific research applications. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazoline ring. The resulting compound is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thiazoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazoline ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The trifluoroacetic acid salt form enhances its solubility and stability, facilitating its use in various experimental conditions.

Comparison with Similar Compounds

  • 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt
  • 2-Methyl-2-thiazoline-4-carboxylic Acid Hydrochloride
  • 2-Methyl-2-thiazoline-4-carboxylic Acid Potassium Salt

Comparison: Compared to its sodium, hydrochloride, and potassium salt counterparts, the trifluoroacetic acid salt form of 2-Methyl-2-thiazoline-4-carboxylic Acid offers enhanced solubility and stability. This makes it more suitable for certain experimental conditions, particularly in biological and medicinal research. The trifluoroacetic acid salt form also provides unique reactivity patterns, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C7H8F3NO4S

Molecular Weight

259.21 g/mol

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7NO2S.C2HF3O2/c1-3-6-4(2-9-3)5(7)8;3-2(4,5)1(6)7/h4H,2H2,1H3,(H,7,8);(H,6,7)

InChI Key

WFMOKINSLHRZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CS1)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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